N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride
Overview
Description
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a chemical compound that is related to the family of sulfonamides. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their properties. For instance, the crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide, a derivative of sulfonamide, has been determined, which could provide insights into the structural aspects of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-nitrophenyl sulfenyl chloride as a precursor for the formation of self-assembled monolayers (SAMs) on gold surfaces . Another related compound, a pyrimidinyl sulfonamide, was synthesized using 4-nitrobenzenesulfonyl guanidine as the starting material . These methods suggest that the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride could potentially involve similar precursors and reagents.
Molecular Structure Analysis
The molecular structure of a related compound, N-(4-nitrophenyl)-N-phenylsulfonamide, has been analyzed using X-ray diffraction. It crystallizes in the monoclinic space group with specific cell dimensions and a dihedral angle of 94.7(3)° between the phenyl rings. The sulfur atom is in a distorted tetrahedral configuration . This information provides a basis for understanding the molecular structure of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, which may share similar structural features.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the adsorption of 4-nitrophenyl sulfenyl chloride on gold surfaces through the reductive dissociation of the S-Cl bond . This indicates that N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride could also undergo similar reactions, particularly in the formation of SAMs or in other surface chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the formation of SAMs using 4-nitrophenyl sulfenyl chloride results in a well-ordered structure with a specific molecular area . The crystal structure analysis of N-(4-nitrophenyl)-N-phenylsulfonamide provides detailed information on the molecular dimensions and angles . These studies suggest that N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride would have distinct physical and chemical properties that could be inferred from these related compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQIQECSYJRDBT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464933 | |
Record name | N-(4-Nitrobenzene-1-sulfonyl)-L-phenylalanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride | |
CAS RN |
146815-23-8 | |
Record name | N-(4-Nitrobenzene-1-sulfonyl)-L-phenylalanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride [Optical Resolving Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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